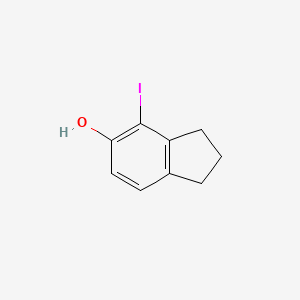
4-iodo-2,3-dihydro-1H-inden-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-iodo-2,3-dihydro-1H-inden-5-ol is an organic compound with the molecular formula C9H9IO It is a derivative of indan, featuring an iodine atom at the 4-position and a hydroxyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-2,3-dihydro-1H-inden-5-ol typically involves the iodination of 2,3-dihydro-1H-inden-5-ol. One common method is the electrophilic substitution reaction, where iodine is introduced to the indan ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed.
Analyse Des Réactions Chimiques
Types of Reactions
4-iodo-2,3-dihydro-1H-inden-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 2,3-dihydro-1H-inden-5-ol.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 4-iodo-2,3-dihydro-1H-inden-5-one.
Reduction: Formation of 2,3-dihydro-1H-inden-5-ol.
Substitution: Formation of 4-substituted-2,3-dihydro-1H-inden-5-ol derivatives.
Applications De Recherche Scientifique
4-iodo-2,3-dihydro-1H-inden-5-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-iodo-2,3-dihydro-1H-inden-5-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-dihydro-1H-inden-5-ol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-bromo-2,3-dihydro-1H-inden-5-ol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
4-chloro-2,3-dihydro-1H-inden-5-ol: Contains a chlorine atom, which is less bulky and less reactive compared to iodine.
Uniqueness
4-iodo-2,3-dihydro-1H-inden-5-ol is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity in nucleophilic substitution reactions and the ability to form halogen bonds. These characteristics make it a valuable compound in synthetic chemistry and potential pharmaceutical applications.
Propriétés
Formule moléculaire |
C9H9IO |
|---|---|
Poids moléculaire |
260.07 g/mol |
Nom IUPAC |
4-iodo-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C9H9IO/c10-9-7-3-1-2-6(7)4-5-8(9)11/h4-5,11H,1-3H2 |
Clé InChI |
PSDPMOUUPPTVBN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)C(=C(C=C2)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1-Oxopropyl)(phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/structure/B13451542.png)
![2-[6-bromo-4-(methoxycarbonyl)-1H-indol-1-yl]acetic acid](/img/structure/B13451546.png)
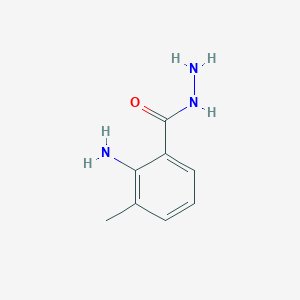
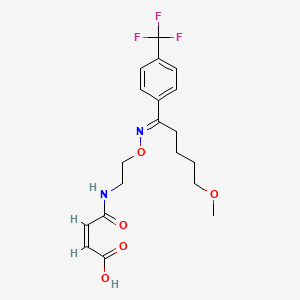

![Methyl 4-[(pyrrolidin-1-yl)methyl]benzoate hydrochloride](/img/structure/B13451566.png)
![5-[2-[Bis(phenylmethyl)amino]-1-hydroxyethyl]-2-hydroxybenzamide](/img/structure/B13451572.png)
![rac-(1R,6R,8R)-2-oxa-5-azabicyclo[4.2.0]octan-8-ol hydrochloride](/img/structure/B13451574.png)
![6-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one hydrochloride](/img/structure/B13451575.png)
![{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol](/img/structure/B13451577.png)
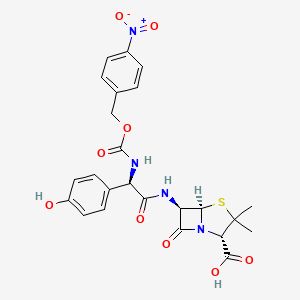
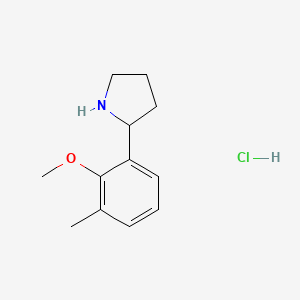

![3-[(Tert-butyldimethylsilyl)oxy]-5-methoxyaniline](/img/structure/B13451625.png)
